4-(4-Nitrophenyl)-1,2,3-thiadiazole
Overview
Description
4-Nitrophenyl compounds are a class of organic compounds that contain a nitro functional group (-NO2) attached to a phenyl ring . They are often used in the synthesis of various pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of 4-nitrophenyl compounds often involves the nitration of phenol or aniline derivatives . The exact synthesis process for “4-(4-Nitrophenyl)-1,2,3-thiadiazole” is not available in the literature I found.Molecular Structure Analysis
The molecular structure of 4-nitrophenyl compounds typically consists of a phenyl ring with a nitro group attached. The exact structure of “this compound” is not available in the literature I found .Chemical Reactions Analysis
4-Nitrophenyl compounds are often used as substrates in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
4-Nitrophenyl compounds are typically solid at room temperature and have a yellow to light brown color . They are soluble in organic solvents and have a strong aromatic odor .Scientific Research Applications
Synthesis and Reactivity
4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole is a versatile compound used in chemical synthesis. It undergoes ring-opening to produce thioketene intermediates, which react with secondary amines, forming thioacetamides. These intermediates enable the synthesis of various heterocyclic compounds such as 1,1-dialkylindolium-2-thiolates and N-substituted indole-2-thiols, highlighting its reactivity and utility in creating complex molecules (Androsov, 2008) (Androsov & Neckers, 2007).
Corrosion Inhibition
Research has shown that derivatives of 1,3,4-thiadiazoles, such as 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole, are effective as corrosion inhibitors. Their impact on the corrosion behavior of metals like mild steel in acidic environments has been studied, revealing insights into their potential industrial applications (Bentiss et al., 2007).
Biological Activities
Thiadiazole derivatives have shown promise in various biological applications. For instance, they have been investigated for their potential as antileishmanial agents, exhibiting inhibitory activity against Leishmania major. Their modification and evaluation against biological targets demonstrate their significance in medicinal chemistry (Hassanzadeh et al., 2020).
Antimicrobial Properties
Compounds like quinazolino-thiadiazoles, which include 4-nitrophenyl substituents, have been synthesized and found to exhibit broad-spectrum antimicrobial activity. This underlines the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel et al., 2018).
Molecular Structure Analysis
Detailed studies on the crystal structure of thiadiazole derivatives, such as 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one, provide insights into their molecular arrangements and interactions. This information is crucial for understanding their reactivity and potential applications in material science (Yu et al., 2010).
Antitubercular Activity
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antitubercular properties, showing significant inhibitory activity against Mycobacterium tuberculosis. This research highlights the potential of thiadiazole compounds in developing new treatments for tuberculosis (Patel et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKUBATYOJPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340009 | |
Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82894-98-2 | |
Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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